(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a chiral intermediate molecule frequently utilized in organic synthesis, particularly in the pharmaceutical industry. It serves as a key building block for synthesizing various compounds, including Zolmitriptan, a medication used to treat migraine headaches [, ].
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone is a significant organic compound with the molecular formula CHNO and a molecular weight of 207.23 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of zolmitriptan, a medication used to treat migraines. The compound's structure features an oxazolidinone ring, which is characteristic of various pharmaceutical agents.
This compound can be sourced from chemical suppliers and research databases such as PubChem and BenchChem, where it is listed under the CAS number 187975-62-8. It falls under the classification of oxazolidinones, which are cyclic compounds containing a five-membered ring featuring nitrogen and oxygen atoms.
The synthesis of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone typically involves several key steps:
The entire synthesis process is typically conducted in an aqueous environment without the need for isolating intermediate products, which enhances efficiency .
The molecular structure of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 207.23 g/mol |
Purity | Typically 95% |
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone participates in several key chemical reactions:
The mechanism of action for (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone primarily relates to its role as a precursor in the synthesis of zolmitriptan. Zolmitriptan acts as a selective agonist for serotonin receptors (specifically the 5-HT_1B and 5-HT_1D subtypes), leading to vasoconstriction in cranial blood vessels and alleviation of migraine symptoms .
These properties indicate that (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone is stable under normal laboratory conditions but should be handled with care due to potential irritant properties .
(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone is primarily utilized in scientific research and pharmaceutical development. Its most notable application is as an intermediate in the synthesis of zolmitriptan, which is widely used in clinical settings for treating migraines. The compound's ability to facilitate the formation of complex indole structures makes it valuable in medicinal chemistry and drug design.
The molecular architecture integrates three key domains:
Table 1: Key Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula (salt) | C₁₀H₁₃N₃O₂·HCl | - |
Purity | >95% (HPLC) | Chromatography |
Storage Temperature | +4°C | - |
Chiral Center Configuration | (S) | Synthetic control |
The hydrazine group undergoes characteristic reactions:
Unlike classical Evans auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone), the hydrazine moiety adds bifunctionality – the oxazolidinone directs stereoselective reactions while the hydrazine serves as an orthogonal reactive handle [2] [6]. This duality facilitates sequential derivatization strategies inaccessible to monosubstituted oxazolidinones.
Oxazolidinones are privileged scaffolds in antimicrobial development due to their ribosomal binding affinity. Linezolid and tedizolid inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit's peptidyl transferase center (PTC) [4] [8]. Recent studies demonstrate oxazolidinone-carbonic anhydrase inhibitor (CAI) hybrids combat vancomycin-resistant Enterococci (VRE) through dual mechanisms:
Table 2: Biomedical Applications of Oxazolidinone Derivatives
Application | Biological Target | Reported Activity |
---|---|---|
Antibacterial agents | 50S Ribosomal subunit | MIC: 1-4 μg/mL vs VRE [4] |
Anticoagulants | Factor Xa (FXa) | IC₅₀: <100 nM [7] |
Chiral synthons | N/A | Enantioselective synthesis [6] |
The hydrazine group in (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone offers unexplored potential:
Computational studies suggest hydrazine-oxazolidinone hybrids could bind the FXa S4 pocket, leveraging hydrophobic benzyl contacts and hydrogen bonds with Gly219 – a key interaction for anticoagulants like rivaroxaban [7].
The (S)-absolute configuration critically determines molecular recognition. Crystallographic analyses of related (S)-4-benzyl oxazolidinones reveal:
In asymmetric synthesis, (S)-oxazolidinones direct stereoselective reactions:
Optical rotation measurements confirm chiral integrity: (S)-4-benzyl analogues show [α]₂₀ᴰ = -58° to -68° (c=1, CHCl₃) [6]. The hydrazine group’s electronic effects subtly modulate stereocontrol – its electron-donating nature increases oxazolidinone carbonyl nucleophilicity, enhancing enolization kinetics and transition-state differentiation.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: